Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a fluorophenyl group, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate typically involves the bromination of ethyl 3-(2-fluorophenyl)-3-oxopropanoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated compounds.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 2-chloro-3-(2-fluorophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-iodo-3-(2-fluorophenyl)-3-oxopropanoate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness: Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is unique due to the combination of a bromine atom and a fluorophenyl group, which imparts distinct reactivity and properties
Biological Activity
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H10BrFO3 and a molecular weight of approximately 289.1 g/mol. The compound features both bromo and fluorophenyl groups, which are known to enhance its reactivity and biological interactions.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C11H10BrF O3 |
Molecular Weight | 289.1 g/mol |
Functional Groups | Ester, Ketone |
Halogen Substituents | Bromine, Fluorine |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Esterification Reactions : Combining bromo and fluorinated phenols with ethyl acetoacetate under acidic conditions.
- Halogenation : Introducing bromine and fluorine substituents onto the aromatic ring through electrophilic aromatic substitution.
These synthetic pathways are significant for producing derivatives with enhanced biological activities, making them valuable in drug development.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition and interaction with various biological targets.
The presence of halogens (bromine and fluorine) in the compound enhances its ability to interact with enzymes and receptors, potentially leading to:
- Inhibition of Enzyme Activity : The compound may act as a competitive inhibitor for certain enzymes, thereby modulating metabolic pathways.
- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.
Table 2: Biological Activity Overview
Activity Type | Potential Effects |
---|---|
Enzyme Inhibition | Competitive inhibition of metabolic enzymes |
Receptor Interaction | Modulation of receptor-mediated pathways |
Antimicrobial Properties | Potential activity against pathogenic bacteria |
Case Studies
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The halogen substituents contribute to its efficacy by enhancing membrane permeability and disrupting bacterial cell wall synthesis.
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines have indicated potential antiproliferative activity. For instance, studies demonstrated that the compound could induce apoptosis in MDA-MB-231 breast cancer cells by upregulating pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic factors like Bcl-2.
Properties
CAS No. |
887267-59-6 |
---|---|
Molecular Formula |
C11H10BrFO3 |
Molecular Weight |
289.10 g/mol |
IUPAC Name |
ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-5-3-4-6-8(7)13/h3-6,9H,2H2,1H3 |
InChI Key |
VBIBJUNLXFTZCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1F)Br |
Origin of Product |
United States |
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